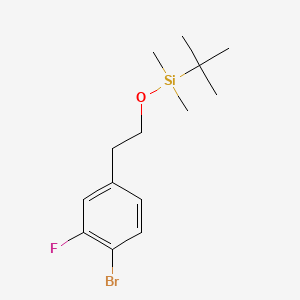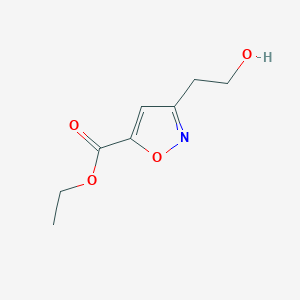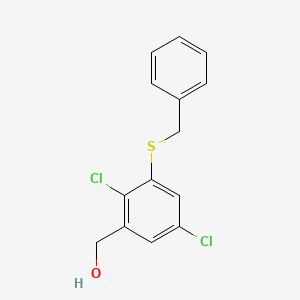
(4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C14H22BrFOSi and a molecular weight of 333.31 g/mol . This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of (4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane involves the reaction of 4-bromo-3-fluorophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: The compound may be used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reaction .
Comparación Con Compuestos Similares
(4-Bromo-3-fluorophenethoxy)(tert-butyl)dimethylsilane can be compared with similar compounds such as:
(3-Bromo-4-fluorophenoxy)(tert-butyl)dimethylsilane: Similar in structure but with different positioning of the bromine and fluorine atoms.
(4-Bromophenoxy)(tert-butyl)dimethylsilane: Lacks the fluorine atom, which may result in different reactivity and applications.
(3-Ethynyl-4-fluorophenoxy)(tert-butyl)dimethylsilane: Contains an ethynyl group instead of a bromine atom, leading to different chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Propiedades
Fórmula molecular |
C14H22BrFOSi |
|---|---|
Peso molecular |
333.31 g/mol |
Nombre IUPAC |
2-(4-bromo-3-fluorophenyl)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrFOSi/c1-14(2,3)18(4,5)17-9-8-11-6-7-12(15)13(16)10-11/h6-7,10H,8-9H2,1-5H3 |
Clave InChI |
HXVCOBGRCHIVAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-methylpyrazolo[4,3-b]pyridine](/img/structure/B13928922.png)




![Ethyl 1-hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate](/img/structure/B13928953.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyridin-2-amine](/img/structure/B13928955.png)



![5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B13928969.png)


